molecular formula C6H10N4O B13159806 3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol

3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol

Cat. No.: B13159806
M. Wt: 154.17 g/mol
InChI Key: QVRFAFXKKBMGEN-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines and triazoles This compound is characterized by the presence of a triazole ring attached to an azetidine ring, with a hydroxyl group at the third position of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol typically involves the use of click chemistry, a powerful and versatile synthetic strategy. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The azetidine ring can be introduced through subsequent cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and cyclization reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol: Similar structure but with a different triazole ring.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring with an amino group.

    Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative with a carboxylate group.

Uniqueness

3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol is unique due to the combination of the triazole and azetidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-(3-methyltriazol-4-yl)azetidin-3-ol

InChI

InChI=1S/C6H10N4O/c1-10-5(2-8-9-10)6(11)3-7-4-6/h2,7,11H,3-4H2,1H3

InChI Key

QVRFAFXKKBMGEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2(CNC2)O

Origin of Product

United States

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